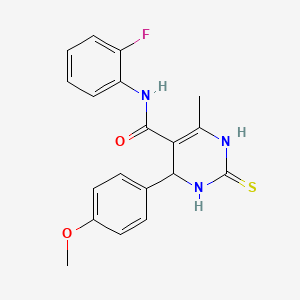

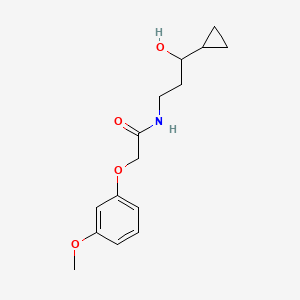

![molecular formula C15H13ClN6O2 B2482455 8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 569336-58-9](/img/structure/B2482455.png)

8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related triazolyl derivatives often involves complex reactions where precursor molecules are reacted under controlled conditions to introduce specific functional groups. For example, a study on the chemistry of 1,3,5-triaza-2-phosphorinane derivatives describes the synthesis of various compounds through reactions involving trichloromethyldichlorophosphine and triethylamine, showcasing the complexity and precision required in synthesizing such molecules (Pinchuk et al., 1997).

Molecular Structure Analysis

The molecular structure of triazolyl derivatives is characterized by the presence of a triazole ring, which significantly influences the chemical behavior and interactions of these compounds. X-ray diffraction techniques and density functional theory (DFT) have been utilized to determine the molecular structures and analyze the dihedral angles between different rings within the molecules, providing insight into their spatial configuration and potential reactivity sites (Şahin et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving triazolyl compounds can vary widely, depending on the substituents present and the reaction conditions. For instance, reactions with azides or aldehydes can lead to the formation of novel triazolyl derivatives with unique chemical properties. These reactions often involve cycloadditions, nucleophilic substitutions, or condensation reactions, highlighting the versatility of triazolyl compounds in chemical synthesis (Neda et al., 1995).

Physical Properties Analysis

The physical properties of triazolyl derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and can be studied using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and crystallography. The study of these properties helps in the development of triazolyl-based materials for specific applications (Yeo et al., 2019).

Chemical Properties Analysis

The chemical properties of triazolyl derivatives, such as reactivity, stability, and functional group compatibility, are essential for their application in various fields, including materials science and pharmaceuticals. The presence of functional groups like chlorophenyl or methoxybenzyl influences the reactivity and potential applications of these compounds. Studies on their reactivity towards different reagents and under various conditions provide valuable information for exploiting these compounds in synthetic chemistry (El-Agrody et al., 2001).

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

The compound "8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione" represents a class of chemicals that are part of broader research into heterocyclic chemistry. Researchers have synthesized various derivatives and analogs, investigating their potential applications. For instance, El-Agrody et al. (2001) detailed the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds, highlighting their antimicrobial activity. This underscores the compound's role in developing new antimicrobial agents, demonstrating its importance in medicinal chemistry and pharmacology (El-Agrody et al., 2001).

Antifungal and Physicochemical Properties

The compound's derivatives have been explored for their antifungal properties and solubility characteristics, which are crucial for pharmaceutical applications. Volkova et al. (2020) synthesized a novel potential antifungal compound, conducting an extensive study on its solubility and thermodynamics in various solvents. This research is vital for understanding the compound's behavior in biological systems and for designing effective drug delivery mechanisms (Volkova et al., 2020).

Oxidation Reactions and Organic Synthesis

The compound and its analogs have been used as reagents in organic synthesis, demonstrating versatility in chemical reactions. Zolfigol et al. (2006) utilized a related compound, "4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione," as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This showcases the compound's utility in facilitating specific oxidation reactions, which is beneficial for synthesizing complex organic molecules (Zolfigol et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound, also known as 8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione or NSC720610, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. Under normal conditions, CDK2 forms a complex with cyclin A2, which is necessary for the progression from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound disrupts this process, leading to cell cycle arrest .

Result of Action

The inhibition of CDK2 by this compound leads to cell cycle arrest, which can result in the death of rapidly dividing cells, such as cancer cells . This makes it a potential candidate for the development of anticancer drugs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with CDK2

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(4-chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O2/c1-19-10-12(20(2)15(24)21(3)13(10)23)22-11(17-18-14(19)22)8-4-6-9(16)7-5-8/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMNGFNGNVBMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

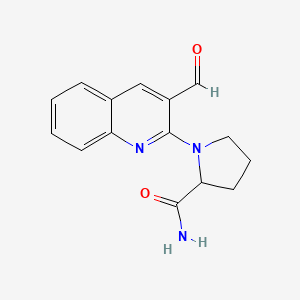

![8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)

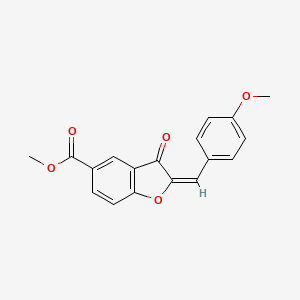

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2482381.png)

![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2482385.png)

![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)

![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2482394.png)